Dibenzofuran-4-yl(triphenyl)silane

OLED materials Hole blocking layer Triplet energy

Deep-blue PhOLED development fails when host materials lack sufficient triplet energy (>2.9 eV) or proper steric bulk to suppress exciton quenching. Dibenzofuran-4-yl(triphenyl)silane (CAS 18866-38-1) solves this as a modular building block for asymmetric host architectures. - **Key property:** Triphenylsilyl at 4-position provides steric bulk preserving triplet energy >2.9 eV - **Application advantage:** Enables systematic variation of silyl group count; doubling triphenylsilyl units doubles device lifetime to 2200 h at 100 cd/m² - **Supply:** Research quantities available for immediate synthesis scale-up

Molecular Formula C30H22OSi
Molecular Weight 426.6 g/mol
CAS No. 18866-38-1
Cat. No. B3048967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-4-yl(triphenyl)silane
CAS18866-38-1
Molecular FormulaC30H22OSi
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56
InChIInChI=1S/C30H22OSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H
InChIKeyKCWWLDXVHSVPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-4-yl(triphenyl)silane: Baseline Overview


Dibenzofuran-4-yl(triphenyl)silane (CAS 18866-38-1), systematically named dibenzo[b,d]furan-4-yltriphenylsilane, is an organic compound with molecular formula C30H22OSi and molecular weight 426.58 g/mol . The compound comprises a dibenzofuran heterocyclic core functionalized at the 4-position with a triphenylsilyl substituent. Its reported melting point is 153–154 °C, with a predicted boiling point of 545.9±32.0 °C and predicted density of 1.20±0.1 g/cm³ [1]. This compound serves as a synthetic intermediate and structural building block in organic electronics research, particularly for phosphorescent organic light-emitting diode (PhOLED) host materials where the triphenylsilyl moiety provides steric bulk to suppress intermolecular packing and preserve high triplet energy [2].

Synthetic intermediate for PhOLED host materials
Triphenylsilyl steric shielding for suppressed packing
4-position bay-region handle for asymmetric derivatization

Dibenzofuran-4-yl(triphenyl)silane: Substitution Constraints


Substitution among dibenzofuran-silane derivatives is not functionally equivalent due to three critical structural and performance constraints. First, the substitution position on the dibenzofuran core determines synthetic accessibility to downstream functional materials; the 4-position (bay-region) functionalization in this compound provides a distinct reactive handle compared to more common 2- or 8-position substitution patterns [1]. Second, the triphenylsilyl group is specifically required for steric bulk to suppress intermolecular π-π stacking and preserve high triplet energy (>2.9 eV) in host materials, whereas smaller silyl substituents (e.g., trimethylsilyl, triethylsilyl) provide insufficient steric shielding [2]. Third, the number of triphenylsilyl units directly impacts device lifetime; studies demonstrate that doubling the triphenylsilyl count doubles device operational lifetime from approximately 1100 h to 2200 h at 100 cd/m² [3]. These differences mandate compound-specific selection rather than class-level interchange.

! 4-position substitution pattern may not be replicated by 2- or 8-substituted analogs.
! Smaller silyl groups (e.g., trimethylsilyl) may provide insufficient steric bulk for high triplet energy.
! Triphenylsilyl unit count may directly influence device lifetime scaling; single-unit analogs may differ.

Dibenzofuran-4-yl(triphenyl)silane: Comparative Evidence


Positional Functionalization: 4- vs. 2,8-Substitution

The 4-position functionalization of dibenzofuran provides distinct electronic and steric properties compared to 2- or 8-position substitution. In a comparative study of asymmetrically difunctionalized dibenzofuran-based hole blocking materials, a compound incorporating a 4-(triphenylsilyl)phenyl substituent at the 6-position (DBFPO-Si) exhibited a triplet energy of 2.80 eV, compared to 2.96 eV for the pyridine-substituted analog and 2.98 eV for the pyrimidine-substituted analog [1]. While direct comparative data for the unsubstituted Dibenzofuran-4-yl(triphenyl)silane are not available, the 4-position functionalization enables subsequent asymmetric derivatization that is inaccessible from symmetrically 2,8-disubstituted analogs such as 2,8-bis(triphenylsilyl)dibenzofuran [2].

Positional Functionalization
Class-level
4-position enables asymmetric derivatization vs. symmetric 2,8-disubstitution pattern.
Supports regioselective host material design.
Direct comparative data for this exact compound not available.
OLED materials Hole blocking layer Triplet energy

Triphenylsilyl Steric Bulk and Device Lifetime

The triphenylsilyl group provides essential steric bulk that directly impacts device operational stability. In a systematic study of triazine-based n-type hosts for deep blue PhOLEDs, compounds with one vs. two triphenylsilyl units were directly compared. Both hosts showed high external quantum efficiency over 20%, but the device lifetime was doubled by introducing two triphenylsilyl units instead of one [1]. Specifically, a device lifetime of 2200 h at 100 cd/m² was achieved using the host with two triphenylsilyl units, whereas the single triphenylsilyl unit analog exhibited approximately 1100 h under identical conditions [1]. This quantification establishes the functional necessity of triphenylsilyl density for achieving commercially viable operational lifetimes.

Triphenylsilyl Count vs. Lifetime
Head-to-head
2.0× lifetime increase (1100 h → 2200 h at 100 cd/m²)
Supports steric-bulk design strategy for host stability.
Based on triazine core host; compound serves as precursor.
PhOLED n-type host Device lifetime Blue phosphorescence

Triplet Energy Preservation: Bulky vs. Small Silyl Groups

The triphenylsilyl group is specifically required to maintain high triplet energy (>2.9 eV) necessary for deep-blue PhOLED host applications. Materials incorporating the 4-(triphenylsilyl)dibenzofuran motif, such as SiDBFCz (9-(4-(triphenylsilyl)dibenzo[b,d]furan-2-yl)-9H-carbazole), achieve triplet energies exceeding 2.9 eV through DFT-calculated molecular design [1]. This high triplet energy prevents back-transfer of triplet excitons from the deep-blue phosphorescent emitter to the host, a critical requirement for efficient blue PhOLED operation . In contrast, smaller silyl substituents such as trimethylsilyl or triethylsilyl provide insufficient steric shielding of the π-conjugated core, leading to intermolecular packing and concomitant triplet energy reduction below the threshold required for deep-blue emitter confinement.

Triplet Energy Preservation
Class-level
Triphenylsilyl enables >2.9 eV triplet energy; smaller silyl groups may reduce it.
Supports deep-blue exciton confinement requirement.
DFT-calculated and device-validated host architectures.
Host material Triplet exciton confinement Deep-blue OLED

Electron Transport: Silylated vs. Unsubstituted Dibenzofuran

Triphenylsilyl substitution on the dibenzofuran core modulates electron transport properties. Analysis of charge transport in amorphous 2,8-bis(triphenylsilyl)dibenzofuran demonstrates that the triphenylsilyl groups lower the electron-transport level below that of the emitter while maintaining high electron mobility with a small Poole-Frenkel slope [1]. This balanced charge transport characteristic is essential for n-type host function in mixed-host PhOLED architectures. Unsubstituted dibenzofuran or dibenzofuran with electron-donating substituents lacks this favorable electron-transport level alignment, resulting in imbalanced charge injection and reduced device efficiency.

Electron Transport Alignment
Class-level
Triphenylsilyl substitution lowers electron-transport level below emitter.
Supports n-type host design for charge balance.
Based on amorphous film charge transport analysis.
Electron mobility n-type host Charge transport

Dibenzofuran-4-yl(triphenyl)silane: Procurement Applications


Asymmetric OLED Host Synthesis

Dibenzofuran-4-yl(triphenyl)silane serves as a key synthetic intermediate for constructing asymmetrically functionalized OLED host and hole blocking materials. The 4-position triphenylsilyl substitution leaves other dibenzofuran positions available for introducing electron-transport moieties (e.g., phosphine oxide, pyridine, pyrimidine) or hole-transport moieties (e.g., carbazole) to achieve precise HOMO/LUMO level tuning [1]. This asymmetric architecture cannot be accessed from symmetrically 2,8-disubstituted analogs, making the 4-mono-substituted compound uniquely valuable for this research application [2].

n-Type Hosts for Deep-Blue PhOLEDs

For research programs targeting deep-blue phosphorescent OLEDs with commercially viable lifetimes (>2000 h at 100 cd/m²), the triphenylsilyl functional group is essential. Studies demonstrate that doubling triphenylsilyl unit count doubles device lifetime to 2200 h [1]. Dibenzofuran-4-yl(triphenyl)silane provides a modular building block for constructing such multi-triphenylsilyl architectures with controlled spatial arrangement of the bulky substituents.

High Triplet Energy Host Construction

Deep-blue PhOLED development requires host materials with triplet energy exceeding that of the blue phosphorescent emitter to prevent exciton back-transfer. Materials incorporating the 4-(triphenylsilyl)dibenzofuran motif achieve triplet energies >2.9 eV [1]. Dibenzofuran-4-yl(triphenyl)silane serves as the direct precursor for synthesizing such high-triplet-energy host architectures via further functionalization at the remaining unsubstituted positions of the dibenzofuran core.

Steric Effects on OLED Stability: SAR Studies

Comparative studies investigating how steric bulk from silyl substituents affects device lifetime and efficiency require access to mono-substituted dibenzofuran-silane building blocks. Dibenzofuran-4-yl(triphenyl)silane enables systematic variation of silyl group number and position in final host materials, facilitating controlled structure-activity relationship investigations that correlate molecular architecture with device performance metrics including external quantum efficiency and operational lifetime [1].

Application
Selection Property
Validation Focus
Asymmetric host/hole-blocking synthesis
4-position bay-region reactivity
Regioselective functionalization verification
Deep-blue PhOLED n-type host
Triphenylsilyl steric shielding
Device lifetime scaling review
High triplet energy host design
Triphenylsilyl for exciton confinement
Triplet energy threshold confirmation
Steric SAR investigations
Controlled silyl count architecture
Lifetime/EQE correlation analysis

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